

tert-Butyl (1-aminopropan-2-yl)carbamate molecular weight

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Compound of Interest

Compound Name: *tert-Butyl (1-aminopropan-2-yl)carbamate*

Cat. No.: *B122149*

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An In-depth Technical Guide to **tert-Butyl (1-aminopropan-2-yl)carbamate**

This technical guide provides a comprehensive overview of **tert-Butyl (1-aminopropan-2-yl)carbamate**, a key building block in synthetic organic chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, methods for its characterization, and its role in the synthesis of biologically active molecules.

Core Chemical Properties and Data

tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals. Its structure incorporates a primary amine and a Boc-protected secondary amine, making it a valuable precursor for creating more complex molecules. The quantitative data for this compound are summarized in the table below.

Property	Data	Reference(s)
Molecular Weight	174.24 g/mol	[1][2][3][4]
Molecular Formula	C ₈ H ₁₈ N ₂ O ₂	[1][2][3][4]
Physical State	Solid	[2]
Purity (Typical)	≥95%	[2]
CAS Number	149632-73-5 (racemate)	[3][5]
100927-10-4 ((R)-enantiomer)	[1][2][6]	
146552-71-8 ((S)-enantiomer)	[4]	

Experimental Protocols

Synthesis of tert-Butyl (1-aminopropan-2-yl)carbamate

The selective mono-Boc protection of 1,2-diaminopropane is a common method for synthesizing the title compound. The following protocol is a representative example.

Materials:

- 1,2-Diaminopropane (or its dihydrochloride salt)
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH) or another suitable base (e.g., triethylamine)
- Solvent (e.g., dichloromethane, ethanol)
- Water

Procedure:

- Dissolve 1,2-diaminopropane in a suitable solvent. If starting with the dihydrochloride salt, dissolve it in water and add a base like sodium hydroxide to free the amine.[5]
- Cool the solution in an ice bath.

- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled diamine solution. The use of a slight excess of the diamine can help to favor the formation of the mono-protected product.
- Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- The crude product is then purified. This can involve an aqueous workup to remove any remaining salts and unreacted diamine. The pH of the aqueous phase can be adjusted to facilitate separation.^[7]
- Further purification can be achieved by column chromatography or recrystallization to yield pure **tert-butyl (1-aminopropan-2-yl)carbamate**.^[5]

Molecular Weight and Structural Confirmation

The molecular weight and structure of the synthesized compound are typically confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

- Objective: To confirm the molecular weight of the compound.
- Method: Electrospray ionization (ESI) mass spectrometry is a common technique for this type of molecule.
- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
- Analysis: The sample is introduced into the mass spectrometer. In positive ion mode, the compound is expected to be detected as its protonated molecular ion $[M+H]^+$.
- Expected Result: For **tert-butyl (1-aminopropan-2-yl)carbamate** ($C_8H_{18}N_2O_2$), with a molecular weight of 174.24, the expected m/z value for the $[M+H]^+$ ion would be approximately 175.14.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

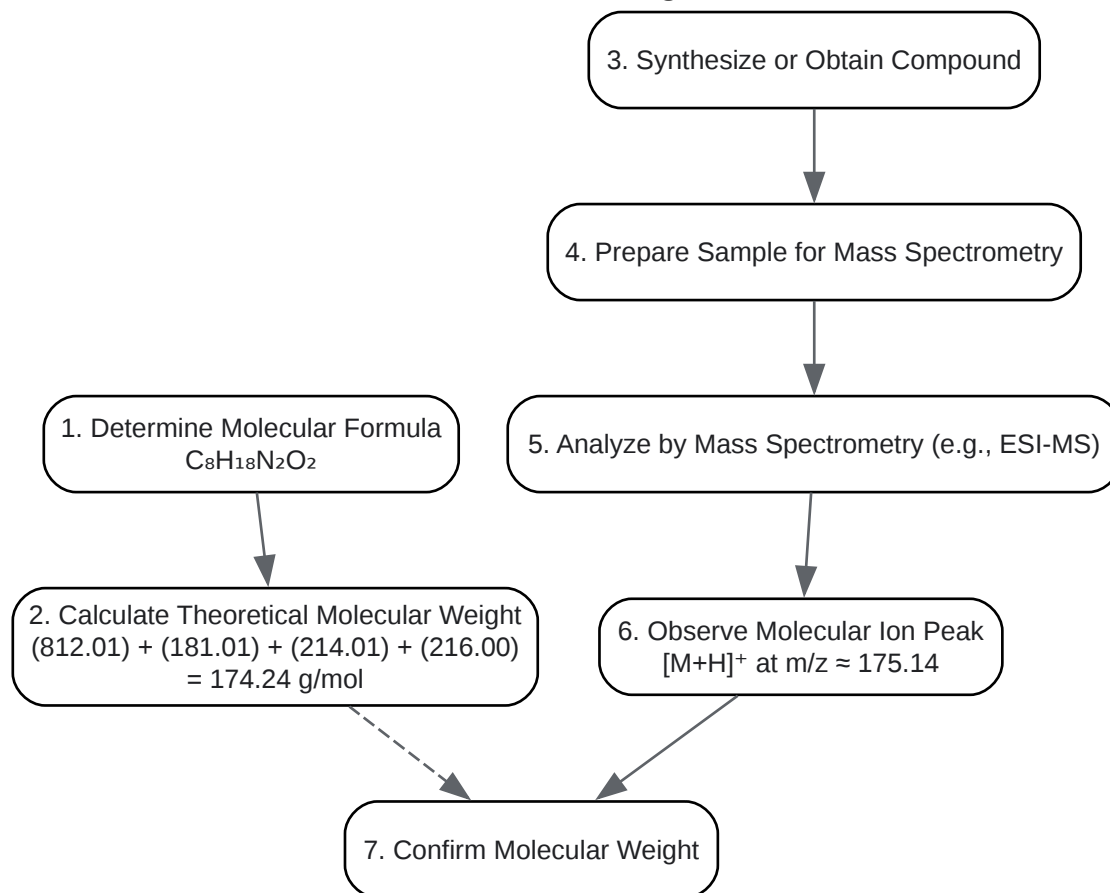
- Objective: To confirm the chemical structure of the compound.
- Method: ^1H NMR and ^{13}C NMR spectra are acquired.
- Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6).
- Expected ^1H NMR Features: The spectrum would show characteristic signals for the tert-butyl group (a singlet at ~ 1.4 ppm integrating to 9 protons), the protons of the propanediamine backbone (complex multiplets), and the amine protons (which may be broad or exchange with the solvent).
- Expected ^{13}C NMR Features: The spectrum would display distinct signals for the eight carbon atoms in the molecule, including the quaternary and methyl carbons of the tert-butyl group, the carbons of the carbamate carbonyl, and the carbons of the aminopropane backbone.^[8]

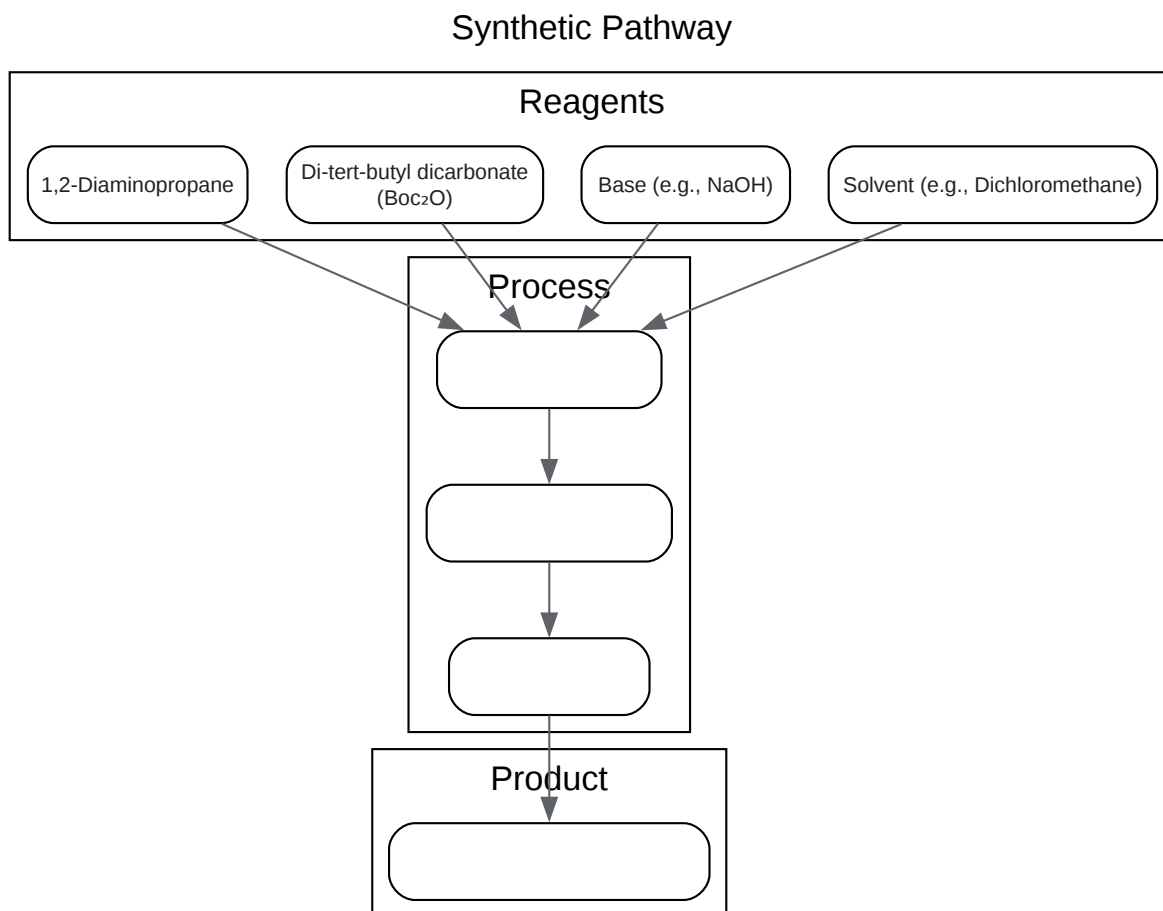
Visualized Workflows and Pathways

Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for determining and confirming the molecular weight of **tert-Butyl (1-aminopropan-2-yl)carbamate**.

Workflow for Molecular Weight Determination





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